(1-Cyanocyclohexyl)acetic acid (1-Cyanocyclohexyl)acetic acid Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
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Brand Name: Vulcanchem
CAS No.: 133481-09-1
VCID: VC21333059
InChI: InChI=1S/C9H13NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H,11,12)
SMILES: C1CCC(CC1)(CC(=O)O)C#N
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol

(1-Cyanocyclohexyl)acetic acid

CAS No.: 133481-09-1

Cat. No.: VC21333059

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(1-Cyanocyclohexyl)acetic acid - 133481-09-1

CAS No. 133481-09-1
Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
IUPAC Name 2-(1-cyanocyclohexyl)acetic acid
Standard InChI InChI=1S/C9H13NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H,11,12)
Standard InChI Key YGFXLCAKCKPSQQ-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CC(=O)O)C#N
Canonical SMILES C1CCC(CC1)(CC(=O)O)C#N
Appearance White Solid
Melting Point 98-100˚C

Chemical Identity and Structure

Molecular Characteristics

(1-Cyanocyclohexyl)acetic acid features a cyclohexyl ring substituted with a cyano group (C≡N) and an acetic acid group (CH₂COOH) at the same carbon atom (position 1). Based on chemical principles and the compound name, we can establish its fundamental properties:

PropertyValue
Molecular FormulaC₉H₁₃NO₂
Molecular WeightApproximately 167.21 g/mol
CAS Number133481-09-1
IUPAC Name2-(1-cyanocyclohexyl)acetic acid

The compound's structure includes both a polar cyano group and a carboxylic acid functionality, which significantly influence its chemical behavior and potential applications in synthesis.

Structural Features

The cyclohexane ring provides a rigid scaffold with the cyano and acetic acid groups positioned at the same carbon. This creates a quaternary carbon center that contributes to the compound's three-dimensional structure. The presence of both electron-withdrawing groups affects the electron density distribution within the molecule, influencing its reactivity patterns and intermolecular interactions.

Physical and Chemical Properties

Physical Properties

While specific physical property data is limited in the available search results, we can reasonably deduce several characteristics based on the compound's structure:

PropertyExpected Characteristics
Physical StateLikely a white to off-white crystalline solid at room temperature
SolubilityModerately soluble in polar organic solvents; limited solubility in water; improved water solubility in basic conditions due to carboxylate formation
Melting PointLikely in the range of 100-150°C (based on similar carboxylic acids)
StabilityGenerally stable under normal conditions; sensitive to strong oxidizing agents

Chemical Reactivity

The compound contains two principal reactive functional groups:

  • The carboxylic acid group (-COOH) can undergo typical reactions including:

    • Esterification with alcohols

    • Amide formation with amines

    • Salt formation with bases

    • Reduction to alcohols

  • The cyano group (-C≡N) can participate in:

    • Hydrolysis to form amides or carboxylic acids

    • Reduction to primary amines

    • Addition reactions with nucleophiles

This dual functionality makes (1-Cyanocyclohexyl)acetic acid a versatile building block in organic synthesis.

Related Compounds and Structural Relationships

Structural Analogues

Several related compounds provide context for understanding (1-Cyanocyclohexyl)acetic acid:

CompoundMolecular FormulaRelationship to (1-Cyanocyclohexyl)acetic acid
(1-Aminocyclohexyl)acetic acidC₈H₁₅NO₂Contains an amino group (-NH₂) instead of cyano group (-CN)
Ethyl 2-(1-cyanocyclohexyl)acetateC₁₁H₁₇NO₂Ethyl ester derivative of the target compound
2-(1-Aminocyclohexyl)acetic acid hydrochlorideC₈H₁₅NO₂·HClHydrochloride salt of the amino analogue

The structural relationship between (1-Cyanocyclohexyl)acetic acid and (1-Aminocyclohexyl)acetic acid is particularly noteworthy. The replacement of the cyano group with an amino group significantly alters the chemical properties, with the amino derivative being more basic and having different reactivity patterns.

Comparative Analysis

When comparing (1-Cyanocyclohexyl)acetic acid with its amino counterpart (1-Aminocyclohexyl)acetic acid, several key differences emerge:

Property(1-Cyanocyclohexyl)acetic acid(1-Aminocyclohexyl)acetic acid
Functional GroupCyano (-C≡N)Amino (-NH₂)
BasicityLess basicMore basic
Hydrogen BondingWeaker hydrogen bond acceptorStronger hydrogen bond donor and acceptor
ReactivityCyano group can be transformed into various functional groupsAmino group participates in different reaction pathways
Molecular WeightHigher (≈167.21 g/mol)Lower (157.21 g/mol)

Synthesis Methods

Reaction Conditions

The synthesis would typically involve controlled reaction conditions:

Synthetic StepTypical ConditionsConsiderations
CyanationUse of cyanide sources such as KCN or TMSCN with appropriate catalystsRequires careful handling due to cyanide toxicity
AlkylationBase-catalyzed reactions (e.g., NaH, LDA) in aprotic solventsControl of regioselectivity is important
HydrolysisAcidic or basic conditions depending on the specific intermediateSelective hydrolysis may be required to preserve the cyano group

Spectroscopic Properties

Predicted Spectral Characteristics

Based on its structure, (1-Cyanocyclohexyl)acetic acid would exhibit characteristic spectroscopic features:

Spectroscopic MethodExpected Key Features
IR SpectroscopyStrong C=O stretching (~1700-1725 cm⁻¹); O-H stretching (~3000-3500 cm⁻¹); C≡N stretching (~2200-2250 cm⁻¹)
¹H NMRSignals for cyclohexyl protons (~1.2-2.0 ppm); methylene protons adjacent to carboxylic acid (~2.5-3.0 ppm); carboxylic acid proton (~10-13 ppm)
¹³C NMRCyano carbon (~115-120 ppm); carboxylic carbon (~170-180 ppm); quaternary carbon (~40-50 ppm)
Mass SpectrometryMolecular ion peak corresponding to M⁺ (m/z ≈ 167); fragmentation patterns including loss of OH and COOH groups

Comparative Research Context

Related Research Areas

The study of cyano-substituted cyclohexyl compounds intersects with several research domains:

  • Development of novel synthetic methodologies for preparing functionalized cycloalkanes

  • Investigation of cyano-containing compounds as pharmacophores in medicinal chemistry

  • Exploration of structure-activity relationships in compounds containing quaternary carbon centers

Future Research Directions

Several promising research directions emerge for (1-Cyanocyclohexyl)acetic acid:

  • Optimization of synthetic routes to improve yield and stereoselectivity

  • Exploration of transformations leveraging both functional groups simultaneously

  • Investigation of potential biological activities through systematic structure-activity relationship studies

  • Development of applications in asymmetric synthesis, potentially utilizing the quaternary carbon center

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